N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Description
The target compound is a benzamide derivative featuring a pyrazolyl-imino-methyl group fused to a tetrahydrobenzothiophene scaffold. This structure combines a 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety linked via an imine bridge to a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core.
Synthesis of such compounds typically involves condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting 4-aminoantipyrine with electrophilic reagents like benzoyl isothiocyanate under reflux conditions . Characterization via ¹H NMR, IR, and mass spectrometry is standard to confirm structural integrity .
Properties
Molecular Formula |
C27H26N4O2S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C27H26N4O2S/c1-18-24(27(33)31(30(18)2)20-13-7-4-8-14-20)28-17-22-21-15-9-10-16-23(21)34-26(22)29-25(32)19-11-5-3-6-12-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3,(H,29,32) |
InChI Key |
IBIYCINOSBHFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(SC4=C3CCCC4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal XRD analysis to confirm its structure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown antiproliferative effects against various cancer cell lines. A study demonstrated that certain pyrazole derivatives could inhibit tumor growth in vivo and in vitro by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways and may be useful in treating conditions like arthritis and other inflammatory diseases .
Biological Studies
Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, studies on similar compounds have shown that they can inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory process .
Antibacterial and Antifungal Properties
The compound's potential antibacterial and antifungal activities have been explored. Research suggests that pyrazole derivatives can exhibit broad-spectrum antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotic agents .
Material Science
Synthesis of Novel Materials
this compound can also be utilized in the synthesis of novel materials. Its unique structure allows for the development of advanced materials with specific properties such as enhanced thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind effectively with certain amino acids, demonstrating good binding interactions. The compound’s HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring, indicating its potential reactivity and interaction sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
a) [4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] (CAP)
- Key Features: Substitutes the imino-methyl group with a thiourea (-NH-CS-NH-) linker. The 4-chlorobenzamide enhances electrophilicity.
- Synthesis: Prepared from 4-aminoantipyrine and p-chloro benzoyl isothiocyanate in acetone under reflux .
- Activity : Thiourea derivatives often exhibit antimicrobial or enzyme inhibitory properties due to sulfur's electron-withdrawing effects .
b) N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
- Key Features : Replaces the benzothiophene with a 1,3-dioxoisoindole group. The propanamide chain introduces steric bulk.
- Molecular Weight : 483.52 g/mol (vs. ~495 g/mol for the target compound).
- Applications : Isoindole derivatives are explored for anti-inflammatory and analgesic effects .
c) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide
Pharmacologically Active Analogues
a) 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones
- Key Features : Incorporates an imidazolone ring instead of benzothiophene. The arylidene group modulates lipophilicity.
- Activity : Demonstrated growth inhibitory effects against microbial strains (e.g., E. coli, S. aureus) .
b) N-Methylantipyrylamide-4-aminobenzoic Acid
Comparative Data Table
Key Structural and Functional Insights
- Pyrazole Core : The 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety is a common pharmacophore in antipyretics and anti-inflammatory agents. Its planar structure facilitates π-stacking and hydrogen bonding .
- Benzothiophene vs.
- Role of Substituents : Electron-withdrawing groups (e.g., chloro in CAP) enhance reactivity, while bulky groups (e.g., isoindole in ) may improve target specificity .
Biological Activity
N-(3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a benzothiophene moiety through an imino group. Its structural complexity suggests diverse biological interactions. The molecular formula is with a molecular weight of approximately 426.55 g/mol.
Antioxidant Activity
Research has indicated that compounds containing pyrazole and benzothiophene structures exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Alkaline Phosphatase (AP) : Studies have shown that similar compounds can inhibit human recombinant alkaline phosphatase (h-TNAP). The inhibition rates vary depending on the specific structural modifications of the benzamide derivatives .
- Ecto-nucleotide Triphosphate Diphosphohydrolase (e5-NT) : The compound's structural analogs were tested against ecto-nucleotide triphosphate diphosphohydrolase, showing promising inhibition rates which suggest potential applications in modulating nucleotide signaling pathways .
Antimicrobial Activity
The biological evaluation of related pyrazole compounds has revealed antimicrobial properties against various bacterial strains. For instance, derivatives similar to the target compound have shown effectiveness against Gram-positive and Gram-negative bacteria .
Synthesis and Evaluation
A notable study synthesized several benzamide derivatives based on the pyrazole framework. These compounds were subjected to biological screening for their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, leading to cell death in a dose-dependent manner .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds has been extensively studied. Modifications at different positions on the pyrazole ring or the benzothiophene moiety significantly altered biological activity. For example, substituents on the phenyl ring enhanced enzyme inhibition and antioxidant capacity, highlighting the importance of structural optimization in drug design .
Data Table: Biological Activities of Related Compounds
Q & A
How can the synthesis of this compound be optimized to improve yield and purity in multi-step reactions?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic reactivity during imine bond formation, as demonstrated in analogous pyrazole-thiophene hybrids .
- Catalyst Screening: Employ Lewis acids like ZnCl₂ to accelerate Schiff base formation, reducing side-product generation .
- Real-Time Monitoring: Integrate inline FTIR or HPLC to track intermediate stability, particularly during the condensation step involving the benzothiophene core .
- Computational Pre-Screening: Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict optimal reaction pathways and transition states, reducing trial-and-error iterations .
What advanced structural characterization techniques are critical for resolving ambiguities in crystallographic data?
Methodological Answer:
- Complementary XRD and Hirshfeld Analysis: Combine single-crystal XRD (resolution ≤ 0.8 Å) with Hirshfeld surface mapping to quantify intermolecular interactions (e.g., H-bonding, π-stacking) and validate packing motifs .
- Thermal Ellipsoid Refinement: Use anisotropic displacement parameters to distinguish static disorder from dynamic motion in the benzamide moiety .
- Synchrotron Radiation: Apply high-flux X-rays (λ = 0.7 Å) to resolve electron density ambiguities in the tetrahydrobenzothiophene ring system .
How can computational models (DFT, docking) be validated against experimental data for this compound?
Methodological Answer:
- Energy Minimization Convergence: Ensure DFT calculations (e.g., B3LYP-D3/def2-TZVP) reproduce experimental bond lengths within ±0.02 Å and angles within ±2° .
- Docking Validation: Compare predicted binding affinities (AutoDock Vina) with in vitro IC₅₀ values for targets like COX-2 or EGFR, using a Spearman’s rank correlation >0.8 as a validation threshold .
- Dynamic Correlation: Perform molecular dynamics (MD) simulations (100 ns, NPT ensemble) to assess conformational stability of the imine linkage under physiological conditions .
What strategies mitigate intermolecular interaction conflicts during supramolecular assembly?
Methodological Answer:
- Energy Decomposition Analysis: Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify contributions of dispersion, electrostatic, and induction forces in π-π stacking and H-bond networks .
- Cocrystal Engineering: Introduce coformers (e.g., succinic acid) to disrupt competing interactions in the benzothiophene region while preserving pharmacophore integrity .
- Lattice Energy Calculations: Compare PIXEL-derived lattice energies with experimental melting points to identify thermodynamically stable polymorphs .
How should biological activity assays be designed to account for structural flexibility in the pyrazole-dihydro-1H-pyrazol-4-yl moiety?
Methodological Answer:
- Conformational Sampling: Use metadynamics to identify dominant rotamers of the pyrazole ring under assay conditions (e.g., pH 7.4, 310 K) .
- SAR Profiling: Synthesize analogs with methyl/fluoro substituents at the 1,5-dimethyl positions to isolate steric vs. electronic effects on target binding .
- Orthogonal Assays: Pair SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to differentiate direct binding from off-target aggregation .
How can discrepancies between predicted and experimental reaction outcomes be resolved?
Methodological Answer:
- Error Source Mapping: Conduct sensitivity analysis on computational parameters (e.g., basis set size, solvation model) to identify systematic biases in reaction energy profiles .
- Intermediate Trapping: Use cryo-quench techniques (-78°C) followed by EPR or MS to detect transient species (e.g., nitrenes) not accounted for in simulations .
- Multivariate Statistics: Apply PCA (Principal Component Analysis) to experimental datasets (yield, purity) to isolate variables (e.g., solvent polarity, temperature) causing deviations .
What mechanistic insights can be gained from combining quantum chemistry with machine learning for reaction design?
Methodological Answer:
- Reaction Path Clustering: Use k-means clustering on DFT-computed transition states to classify pathways (e.g., concerted vs. stepwise) and prioritize low-barrier routes .
- Descriptor-Based ML: Train gradient-boosted models on electronic descriptors (NBO charges, Fukui indices) to predict regioselectivity in benzamide substitutions .
- Active Learning Loops: Integrate Bayesian optimization with automated flow reactors to iteratively refine conditions for imine formation .
How does the compound’s stability under thermal and photolytic conditions correlate with its crystal packing?
Methodological Answer:
- Thermogravimetric-DSC Pairing: Measure decomposition onset temperatures (T₀) and correlate with Hirshfeld-derived H-bond densities (e.g., T₀ increases by 15°C per 0.1 Å⁻² in H-bond density) .
- Photostability Profiling: Expose crystals to UV (365 nm) and monitor degradation via PXRD, linking stability to π-stacking distances (<3.5 Å resists radical formation) .
What validation protocols ensure reproducibility in analytical methods for this compound?
Methodological Answer:
- Cross-Lab Validation: Share samples with ≥3 independent labs for NMR (¹H/¹³C), HRMS, and elemental analysis, requiring ≤5% RSD in reported data .
- Forced Degradation Studies: Stress under acidic (0.1M HCl), oxidative (3% H₂O₂), and thermal (60°C) conditions to validate HPLC-MS method robustness .
How can AI-driven platforms like COMSOL accelerate process optimization for large-scale synthesis?
Methodological Answer:
- Multiphysics Modeling: Simulate heat/mass transfer in batch reactors using COMSOL to minimize hot spots during exothermic imine condensation .
- Autonomous DOE (Design of Experiments): Deploy reinforcement learning algorithms to iteratively adjust parameters (stir rate, feed ratio) for maximal space-time yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
